molecular formula C17H15Cl2N3O3 B5221704 1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE

1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE

Cat. No.: B5221704
M. Wt: 380.2 g/mol
InChI Key: UNXFPYWFPIZOKN-UHFFFAOYSA-N
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Description

1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)16-5-4-14(22(24)25)11-15(16)19/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXFPYWFPIZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE typically involves the reaction of 2-chloro-4-nitroaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, dichloromethane), bases (triethylamine)

Major Products Formed

    Reduction: 1-(2-AMINO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-CHLORO-4-NITROPHENYL)-4-(3-METHYLBENZOYL)PIPERAZINE
  • 1-(2-CHLORO-4-NITROPHENYL)-4-(3-FLUOROBENZOYL)PIPERAZINE

Uniqueness

1-(2-CHLORO-4-NITROPHENYL)-4-(3-CHLOROBENZOYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenyl ring, along with the benzoyl group on the piperazine ring, provides a distinct set of properties that can be exploited in various applications.

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